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3-(Thiophen-3-yl)benzo[b]thiophene

Cat. No.: B14133779
M. Wt: 216.3 g/mol
InChI Key: RTOHTQLPWLDLPG-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)benzo[b]thiophene (CAS 667920-07-2) is a high-purity, fused heterocyclic compound that serves as a valuable synthetic building block in medicinal chemistry and materials science research. This liquid compound belongs to the benzothiophene class of heterocycles, which are flat, aromatic systems known for their diverse biological activities and interesting electronic properties . In pharmaceutical research, the benzothiophene scaffold is a recognized pharmacophore investigated for its potential therapeutic applications. Derivatives of this core structure have been reported to exhibit a range of biological activities, including antimicrobial properties . Specific 3-halobenzo[b]thiophene derivatives have shown promising in vitro antibacterial and antifungal activity against Gram-positive bacteria and yeast, with some compounds demonstrating excellent drug-like properties and bactericidal effects . Furthermore, structurally related thiophene and benzothiophene compounds are key components in several commercially available drugs and are extensively used in the design and discovery of new lead molecules . In the field of materials science, thiophene-based molecules are crucial for developing advanced organic electronic and optoelectronic materials due to their conductive properties and chemical stability . Researchers utilize these compounds as core building blocks for constructing conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), electrochromic devices, organic field-effect transistors (OFETs), and sensors . This product is intended for research and further manufacturing purposes only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8S2 B14133779 3-(Thiophen-3-yl)benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8S2

Molecular Weight

216.3 g/mol

IUPAC Name

3-thiophen-3-yl-1-benzothiophene

InChI

InChI=1S/C12H8S2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-8H

InChI Key

RTOHTQLPWLDLPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CSC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Thiophen 3 Yl Benzo B Thiophene and Analogous Systems

Strategies for Benzo[b]thiophene Scaffold Construction

The construction of the benzo[b]thiophene core is a pivotal step in the synthesis of 3-(thiophen-3-yl)benzo[b]thiophene. Various methodologies have been established, each with its own set of advantages and limitations.

Electrophilic Cyclization Approaches for Halogenated Benzothiophenes

Electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov This approach involves the reaction of an alkyne with an electrophilic sulfur species, followed by an intramolecular cyclization to form the benzo[b]thiophene ring. nih.gov A variety of electrophiles, such as iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), have been successfully employed as cyclizing agents. nih.govacs.org

A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt for the electrophilic cyclization of o-alkynyl thioanisoles. This method proceeds under mild, ambient conditions and provides excellent yields of the desired 2,3-disubstituted benzo[b]thiophenes. nih.gov The reaction tolerates a wide range of functional groups on the alkyne substituent. nih.gov For instance, the cyclization of an o-alkynyl thioanisole (B89551) bearing a bromine atom on the aromatic ring results in the corresponding 6-bromo benzo[b]thiophene in high yield, demonstrating the compatibility of halogens which can be used for further functionalization. nih.gov

Furthermore, a library of 3-(α-styryl)-benzo[b]thiophenes has been synthesized using a bromocyclization of methylthio-containing alkynes with N-methylpyrrolidin-2-one hydrotribromide (MPHT), leading to 3-bromobenzo[b]thiophene derivatives. nih.gov These halogenated intermediates are valuable precursors for subsequent cross-coupling reactions to introduce further molecular diversity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. These reactions are particularly useful for the synthesis of 3-arylbenzo[b]thiophenes, including this compound.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been widely applied in the synthesis of complex molecules due to its mild reaction conditions and tolerance of various functional groups. wikipedia.org In the context of benzo[b]thiophene synthesis, Sonogashira coupling is often used to introduce the thiophene (B33073) moiety.

For example, the synthesis of methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate has been achieved through a palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence, where the initial step involves a Sonogashira coupling to link the thiophene and benzene (B151609) rings. acs.org The reaction of 2-(methylthio)phenylacetylenes with a 3-thienyl substituent under these conditions afforded the desired product in good yield. acs.org

The Sonogashira coupling is also a key step in the synthesis of more complex benzo[b]thiophene derivatives. For instance, the reaction of 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) with 1-ethynyl-2-(methylsulfanyl)benzene (B1330635) via a Sonogashira cross-coupling reaction yields a precursor that can undergo electrophilic cyclization to form a 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene. researchgate.net This iodinated compound can then be further functionalized using another Sonogashira coupling. researchgate.net

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate. youtube.comyoutube.com

Table 1: Examples of Sonogashira Coupling in Benzo[b]thiophene Synthesis

Reactant 1Reactant 2Catalyst SystemProductYield (%)Reference
2-(Methylthio)phenylacetylene with 3-thienyl substituentCO, MeOHPdI₂, KIMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70 acs.org
2-Bromo-5-(4-methoxyphenyl)thiophene1-Ethynyl-2-(methylsulfanyl)benzenePd catalyst2-(4-Methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene- researchgate.net

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and is particularly useful for coupling sp²-hybridized carbon atoms. wikipedia.org

In the synthesis of benzo[b]thiophene derivatives, the Stille coupling can be used to introduce the thiophene ring onto the benzo[b]thiophene core. researchgate.net For example, after the synthesis of 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene, a subsequent Stille coupling reaction can be employed to introduce various substituents at the 3-position. researchgate.net

The mechanism of the Stille reaction involves a catalytic cycle consisting of oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The Stille reaction has also been utilized in polycondensation reactions to synthesize functional polymers, such as those containing thieno[3,2-b]thiophene (B52689) units. wiley-vch.deresearchgate.net

Aryne-Mediated Annulation Reactions with Alkynyl Sulfides

A one-step synthesis of 3-substituted benzo[b]thiophenes can be achieved through the reaction of arynes with alkynyl sulfides. rsc.orgnih.govresearchgate.net This method allows for the construction of the benzo[b]thiophene skeleton in a single intermolecular step from readily available o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.gov

The reaction proceeds via the nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne intermediate, followed by a cyclization onto the alkyne carbon. nih.govsemanticscholar.org Subsequent protonation of the resulting zwitterionic intermediate yields the 3-substituted benzo[b]thiophene. semanticscholar.org This methodology demonstrates good functional group tolerance and allows for the synthesis of a diverse range of multisubstituted benzo[b]thiophenes. rsc.orgnih.gov For example, the reaction between an aryne precursor and an alkynyl sulfide can produce 3-(4-tolyl)-4-chlorobenzo[b]thiophene in high yield. researchgate.net

Friedel-Crafts Acylation in Precursor Synthesis

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. google.com In the context of this compound synthesis, this reaction can be employed in the preparation of key precursors. For instance, the acylation of thiophene can be a step in building the thiophene moiety that will later be coupled to the benzene ring. researchgate.netyoutube.com

The reaction is typically carried out using an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. google.com The choice of solvent is important, with halogenated solvents like dichloromethane (B109758) being preferred to avoid side reactions. google.com The Friedel-Crafts acylation can also be used to acylate the benzo[b]thiophene ring system itself, although this would typically occur after the core structure has been formed. google.com

Knoevenagel Condensation for Functionalized Derivatives

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, serves as a valuable tool for the synthesis of functionalized benzo[b]thiophene derivatives. This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound with a carbonyl group. While not always a direct route to this compound itself, it is instrumental in creating highly functionalized precursors and analogues.

One prominent application involves a one-pot domino reaction sequence for the regioselective synthesis of novel benzo[b]thiophene derivatives. This transformation can proceed through a sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and elimination steps. malayajournal.org For instance, the reaction of a thiophenone, malononitrile, and an aromatic aldehyde in the presence of a base like sodium ethoxide (NaOEt) exemplifies this domino protocol. malayajournal.org

Another strategy employs a Knoevenagel condensation to prepare 2-arylbenzothiophenes. This method may involve the reaction between benzyl (B1604629) thiol and an ortho-fluoro ketone, followed by condensation to form the benzo[b]thiophene scaffold. rsc.org The Knoevenagel condensation is also recognized as a key step in the formation of vinyl-substituted heterocyclic systems, where a base catalyzes the reaction between a methyl-substituted heterocycle (as the active methylene component) and a formyl-substituted aromatic, such as 5-formyl-2-thiopheneboronic acid. diva-portal.org This base-catalyzed condensation proceeds via the deprotonation of the active methylene group, nucleophilic addition to the carbonyl, and subsequent dehydration to yield the condensed product. diva-portal.org

Schiff Base Formation for Nitrogen-Containing Derivatives

Schiff base formation provides a straightforward method for introducing nitrogen-containing functionalities into the benzo[b]thiophene framework, leading to derivatives with diverse chemical properties. A Schiff base, or azomethine, is typically formed through the condensation of a primary amine with an aldehyde or ketone. echemcom.comyoutube.com This reaction is fundamental in generating a wide array of benzo[b]thiophene analogues.

The general synthetic route involves reacting a benzo[b]thiophene derivative bearing a primary amine group with an appropriate aldehyde, or conversely, a benzo[b]thiophene-carbaldehyde with a primary amine. For example, a series of bis(benzo[b]thiophen-2-yl)alkyl methanimine (B1209239) derivatives were synthesized by reacting benzo[b]thiophene-2-carbaldehyde with various diamines. nih.govresearchgate.net Similarly, new heterocyclic Schiff bases have been prepared from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) by condensation with various aromatic aldehydes in the presence of ZnCl2 as a catalyst. echemcom.comechemcom.com The formation of the characteristic imine (C=N) bond is confirmed by the appearance of a singlet signal in the 8.57–8.64 ppm range in the 1H-NMR spectra and the disappearance of the initial amine and carbonyl peaks in the IR spectra. nih.gov

These nitrogen-containing derivatives are not only of synthetic interest but are also explored for their potential applications in medicinal chemistry and materials science. nih.govrsc.org

Table 1: Examples of Schiff Base Formation with Benzo[b]thiophene Moieties

Benzo[b]thiophene PrecursorAmine/Aldehyde ReactantProduct DescriptionYield (%)Reference
Benzo[b]thiophene-2-carbaldehydeHexamethylenediamine1-(benzo[b]thiophen-2-yl)-N-(6-((benzo[b]thiophen-2-ylmethylene)amino)hexyl)methanimine80.28 nih.gov
Benzo[b]thiophene-2-carbaldehydeOctamethylenediamine1-(benzo[b]thiophen-2-yl)-N-(8-((benzo[b]thiophen-2-ylmethylene)amino)octyl)methanimine84.85 nih.gov
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileAromatic Aldehydes(E)-2-(arylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrilesNot specified echemcom.com

Regioselective Synthesis and Functionalization at the 3-Position of the Benzo[b]thiophene Ring

Achieving regioselective functionalization at the C3 position of the benzo[b]thiophene ring is a significant synthetic challenge due to the often-competing reactivity at the C2 position. scilit.comnih.gov Nevertheless, several effective strategies have been developed to introduce substituents, including aryl groups like thiophen-3-yl, at this specific location.

Direct Functionalization Methods

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the benzo[b]thiophene core. While C2-arylation is more common, methods for completely selective C3-arylation have been established. nih.gov A notable example is the use of a dual catalytic system of heterogeneous palladium on carbon (Pd/C) and copper(I) chloride (CuCl) to couple benzo[b]thiophenes with readily available aryl chlorides. nih.gov This ligand-free system is operationally simple and provides C3-arylated products with complete selectivity. nih.gov

Another innovative, metal-free approach involves the use of synthetically unexplored benzo[b]thiophene S-oxides as precursors. scilit.comnih.govresearchgate.net This method employs an interrupted Pummerer reaction to deliver phenol (B47542) or silane (B1218182) coupling partners to the C3 position with complete regioselectivity, avoiding the need for directing groups and proceeding under mild conditions. nih.govresearchgate.net Gold-catalyzed reactions of alkynes with benzo[b]thiophene S-oxides also provide a regioselective route to C3-alkylated benzo[b]thiophenes. acs.org

Palladium-catalyzed cross-coupling reactions using diazonium salts represent another route for functionalization at the C3-position of thiophene and benzo[b]thiophene moieties. researchgate.net

Table 2: Direct C3-Arylation of Benzo[b]thiophene

Arylating AgentCatalyst SystemSolventTemperature (°C)Yield (%)Reference
ChlorobenzenePd/C, CuCl, K2CO3DMF16060 nih.gov
4-ChlorotoluenePd/C, CuCl, K2CO3DMF16055 nih.gov
4-ChloroanisolePd/C, CuCl, K2CO3DMF16048 nih.gov
Phenol (via S-oxide)TFAA (activator)DCM2095 researchgate.net

Synthesis via Pre-functionalized Synthons

Constructing the benzo[b]thiophene ring from precursors that already contain the desired C3-substituent (or a handle for its introduction) is a widely used and effective strategy. Electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives is a common and high-yielding approach. acs.org This two-step process typically begins with a palladium-catalyzed Sonogashira coupling of a terminal acetylene (B1199291) with o-iodothioanisole. The resulting o-(1-alkynyl)thioanisole is then treated with an electrophile (e.g., I₂, Br₂, NBS) to induce cyclization, affording a 2,3-disubstituted benzo[b]thiophene. acs.org For example, a 3-iodo-2-arylbenzo[b]thiophene can be synthesized and the iodine at the C3 position can subsequently be used in cross-coupling reactions to introduce a thiophene ring. ias.ac.in

A specific example leading to a structure analogous to the target compound involves the Sonogashira cross-coupling of 2-bromo-5-(4-methoxyphenyl)thiophene with 1-ethynyl-2-(methylsulfanyl)benzene. The product is then subjected to electrophilic cyclization with iodine to yield 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene. researchgate.net This 3-iodo intermediate is a versatile synthon for further functionalization via Stille or Sonogashira coupling reactions to introduce various substituents at the 3-position. researchgate.net

Other methods include the intramolecular copper-catalyzed carbomagnesiation of alkynyl(aryl)thioethers nih.gov and rhodium-catalyzed cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates to form benzo[b]thiophene-3-carboxamides. oup.com

Table 3: Synthesis of C3-Functionalized Benzo[b]thiophenes via Cyclization

PrecursorReaction TypeKey ReagentsProductYield (%)Reference
o-(Phenylethynyl)thioanisoleElectrophilic CyclizationI2, NaHCO33-Iodo-2-phenylbenzo[b]thiophene98 acs.org
o-(Phenylethynyl)thioanisoleElectrophilic CyclizationBr23-Bromo-2-phenylbenzo[b]thiophene98 acs.org
2-(4-Methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiopheneElectrophilic CyclizationI2, CH2Cl23-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene95 researchgate.net
(ortho-Alkynyl)phenyl methoxymethyl sulfide & Phenyl isocyanateRhodium-catalyzed Cyclization-Addition[RhCl(cod)]2, dpppN-Phenyl-2-phenylbenzo[b]thiophene-3-carboxamide52 oup.com

Green Chemistry Approaches in Benzo[b]thiophene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzo[b]thiophenes to create more environmentally benign and efficient processes. These methods often focus on using less hazardous solvents, avoiding toxic reagents, and improving atom economy.

A notable green methodology is the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides as the source of electrophilic halogens, with copper(II) sulfate (B86663) as a promoter and ethanol (B145695) as an environmentally friendly solvent. nih.govresearchgate.net This approach avoids harsh cyclizing agents and provides 3-halo-substituted benzo[b]thiophenes in very high yields. researchgate.net

Other green strategies include:

Solvent-free reactions : Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can be performed under metal- and solvent-free conditions to produce benzo[b]thiophene derivatives in good yields. organic-chemistry.org

Photocatalysis : The radical annulation of o-methylthio-arenediazonium salts with alkynes can be initiated by visible green light irradiation using eosin (B541160) Y as a photoredox catalyst, offering a metal-free alternative. organic-chemistry.org

Electrochemical Synthesis : Electrochemically-promoted methods have been developed for synthesizing benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. These reactions proceed under oxidant- and catalyst-free conditions, with electricity serving as the clean driving force. nih.gov

These approaches not only reduce the environmental impact of chemical synthesis but also often lead to simpler, more economical, and high-yielding routes to valuable benzo[b]thiophene structures. nih.govorganic-chemistry.org

Advanced Synthetic Strategies for Extended π-Conjugated Systems Incorporating Benzo[b]thiophene and Thiophene Units

The development of advanced synthetic methods to create extended π-conjugated systems that incorporate both benzo[b]thiophene and thiophene units is crucial for the field of materials science, particularly for applications in organic electronics. These strategies focus on building larger, well-defined molecular and polymeric structures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this field. The Suzuki-Miyaura coupling, for instance, is used to link boronic acid derivatives with halide-functionalized monomers. The coupling of a brominated benzo[b]thiophene derivative with benzo[b]thiophen-2-ylboronic acid has been shown to afford a π-conjugated product. acs.org This methodology is widely applicable for constructing π-conjugated frameworks. For example, a series of C2-arylated benzo[b]thiophene 1,1-dioxides with significant photoluminescence properties were synthesized via a Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with various arylboronic acids. acs.org

The Sonogashira reaction is another key tool, used to create ethyne-linked conjugated systems. This reaction has been employed to synthesize intermediates for novel dibenzophosphole systems by coupling 2- or 3-bromobenzothiophene with a terminal alkyne, with the goal of creating a high degree of conjugation. southern.edu A series of 3-substituted 2-(thiophen-2-yl)benzo[b]thiophene derivatives were synthesized by first creating a 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene intermediate, which was then subjected to Sonogashira coupling with various terminal alkynes. ias.ac.in

These advanced strategies enable the precise construction of complex architectures, allowing for the fine-tuning of electronic and photophysical properties for specific applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Table 4: Synthesis of Extended π-Conjugated Systems

Benzo[b]thiophene SubstrateCoupling PartnerReaction TypeCatalyst/ReagentsProduct TypeReference
Benzo[b]thiophene 1,1-dioxideArylboronic acidsOxidative Suzuki CouplingPd(OAc)2, Cu(OAc)2, PyridineC2-Arylated benzo[b]thiophene 1,1-dioxides acs.org
3-Iodo-2-(thiophen-2-yl)benzo[b]thiopheneTerminal AlkynesSonogashira CouplingPdCl2(PPh3)2, CuI, TEA3-Alkynyl-2-(thiophen-2-yl)benzo[b]thiophenes ias.ac.in
Brominated Indole DerivativeBenzo[b]thiophen-2-ylboronic acidSuzuki-Miyaura CouplingNot specifiedπ-conjugated indole-benzothiophene product acs.org
3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene2-(Tributylstannyl)thiopheneStille CouplingPd(PPh3)42,3-Di(heteroaryl)benzo[b]thiophene researchgate.net

Spectroscopic and Structural Elucidation Techniques for 3 Thiophen 3 Yl Benzo B Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3-(Thiophen-3-yl)benzo[b]thiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of the parent benzo[b]thiophene, characteristic signals for the protons can be observed. For instance, in a 300 MHz spectrum in CDCl₃, the proton signals appear at specific chemical shifts (ppm) with defined coupling constants (Hz), which help in assigning their positions within the molecule. chemicalbook.com For derivatives, the substitution pattern significantly influences these chemical shifts. For example, in 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, the aromatic protons of the benzo[b]thiophene moiety appear as multiplets in the range of 7.37–8.17 ppm. uky.edu The signals for the piperidine (B6355638) ring protons are also clearly resolved, confirming the substitution at the 3-position of the benzo[b]thiophene core. uky.edu

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In the case of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, the ¹³C NMR spectrum shows distinct signals for all carbon atoms, including those of the benzo[b]thiophene ring system and the piperidine substituent. uky.edu The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for confirming the structure. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can further aid in the assignment of NMR signals by predicting the chemical shifts, which often show good correlation with experimental data. bohrium.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Compound Nucleus Chemical Shift (ppm) Reference
4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile ¹H 7.37-8.17 (m, aromatic), 2.17-3.01 (m, piperidine) uky.edu
4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile ¹³C 121.2-141.3 (aromatic), 35.3-52.5 (aliphatic) uky.edu
Benzo[b]thiophene ¹H 7.33-7.88 chemicalbook.com
Benzo[b]thiophene ¹³C Not specified tcichemicals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the molecular formula. researchgate.net

The fragmentation patterns observed in the mass spectra offer valuable structural information. For benzo[b]thiophene and its derivatives, fragmentation is often dominated by the loss of specific units such as C₂H₂ and CS. researchgate.net In the case of substituted derivatives, the fragmentation pathways can reveal the nature and position of the substituents. For instance, the mass spectra of benzo[b]thiophene-2,5-dicarbonyldichlorides show characteristic fragment ions arising from the cleavage of the C-Cl bond. nih.gov Similarly, for dianilide derivatives, dominant peaks are formed by the cleavage of the C-N bond of the anilido group. nih.gov The mass spectrum of α-methyl-benzo[b]thiophene-3-ethylamine shows a molecular ion peak corresponding to its molecular weight of 191.293 g/mol . nist.gov

Table 2: Mass Spectrometry Data for Benzo[b]thiophene Derivatives

Compound/Ion m/z (mass-to-charge ratio) Significance Reference
Benzo[b]thiophene 134 Molecular Ion chemicalbook.com
Benzothiopyrilium ion 147 Fragment ion from methylbenzo[b]thiophene researchgate.net
HC≡S⁺ 45 Common fragment in thiophene (B33073) derivatives researchgate.net
α-methyl-benzo[b]thiophene-3-ethylamine 191.293 Molecular Ion nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy can confirm the presence of characteristic vibrations of the thiophene and benzo[b]thiophene rings, as well as any functional groups attached to them.

The IR spectrum of α-methyl-benzo[b]thiophene-3-ethylamine, for example, would show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, as well as C-H stretching and bending vibrations of the aromatic rings and the alkyl chain. nist.gov For derivatives containing a cyano group, a sharp absorption band around 2200-2260 cm⁻¹ is expected. The presence of a thienyl group can be confirmed by strong bands attributed to the out-of-plane bending vibration of the C-H groups in this moiety, typically appearing around 700-800 cm⁻¹. researchgate.net For instance, in some thienyl-containing compounds, these bands are observed at 784 and 719 cm⁻¹. researchgate.net The IR spectra of newly synthesized compounds are often used in conjunction with other spectroscopic data to confirm their successful synthesis and purity. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Benzo[b]thiophene Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
C-H (Aromatic) Stretching 3000-3100 nist.gov
C=C (Aromatic) Stretching 1450-1600 nist.gov
C-H (Thienyl) Out-of-plane bending 700-800 researchgate.net
C≡N (Nitrile) Stretching 2200-2260 uky.edu
N-H (Amine) Stretching 3300-3500 nist.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

For several derivatives of benzo[b]thiophene, single-crystal XRD analysis has been instrumental in confirming their molecular structure and stereochemistry. For example, the X-ray structure of 4-(benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile revealed that the piperidine ring adopts a chair conformation with the nitrile group in the axial position and the bulky benzo[b]thiophene moiety in the equatorial position. uky.edu In another study, the structure of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile was determined, confirming the 'Z' geometry of the olefinic double bond. uky.edu The analysis of crystal structures of benzo[b]thieno[2,3-d]thiophene derivatives has been used to investigate their molecular packing, which is crucial for understanding their performance as organic semiconductors. rsc.org The planarity of the molecular backbone and the degree of π-π stacking observed in the crystal structures can be correlated with the material's charge transport properties. rsc.org

Table 4: Selected Crystallographic Data for Benzo[b]thiophene Derivatives

Compound Crystal System Space Group Key Structural Feature Reference
4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile Not specified Not specified Piperidine in chair conformation uky.edu
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Not specified Not specified 'Z' geometry of the double bond uky.edu
Copper(II) Complex with Benzimidazole Ligand Monoclinic P2₁/n Mononuclear structure acs.org
Dimeric Copper(II) Complex Triclinic P1̅ Dinuclear structure with Cu···Cu distance of 3.015 Å acs.org

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Length Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for assessing the extent of π-conjugation. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic for a given chromophore.

The UV-Vis spectra of thiophene derivatives have been extensively studied. nii.ac.jp The position of the absorption bands is sensitive to the nature and position of substituents on the thiophene ring. nii.ac.jp A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent, leading to a red shift in the absorption spectrum. nii.ac.jp For benzo[b]thiophene derivatives, the fusion of the benzene (B151609) and thiophene rings results in an extended conjugated system, leading to absorption at longer wavelengths compared to thiophene or benzene alone. researchgate.net

In a study of novel benzo[b]thieno[2,3-d]thiophene derivatives, the UV-Vis absorption spectra were used to determine the optical band gaps. mdpi.com For instance, 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene showed similar HOMO/LUMO energy levels despite structural differences. mdpi.com The electronic absorption spectra of some thiophene-benzothiazole derivatives were recorded in different solvents to study the effect of solvent polarity on the electronic transitions. bohrium.com

Table 5: UV-Vis Absorption Data for Benzo[b]thiophene Derivatives

Compound Solvent λmax (nm) Property Investigated Reference
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene Chloroform Not specified HOMO/LUMO energy levels mdpi.com
2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene Chloroform Not specified HOMO/LUMO energy levels mdpi.com
Thiophene Hexane or 95% Ethanol (B145695) 235 Electronic transitions nii.ac.jp
Benzo[b]thiophene Hexanes >250 Absorption and emission properties researchgate.net

Computational and Theoretical Investigations of 3 Thiophen 3 Yl Benzo B Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No specific DFT calculations for 3-(Thiophen-3-yl)benzo[b]thiophene are available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Specific HOMO-LUMO energy levels for this compound have not been reported. General FMO theory posits that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity and electronic properties. nih.govuniroma1.it For related compounds, DFT calculations have been used to determine these values. nih.govresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A molecular electrostatic potential map for this compound is not available. MEP maps are valuable for predicting reactive sites for electrophilic and nucleophilic attack by illustrating the charge distribution within a molecule. researchgate.netnih.gov

Aromaticity Indices and Delocalization Studies

There are no specific studies on the aromaticity indices or electron delocalization for this compound. Such studies would be instrumental in understanding the electronic stability and conductivity of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

No molecular dynamics simulations specifically exploring the conformational landscape of this compound have been published. MD simulations for other thiophene-based polymers have been used to study their conformational behavior as a function of temperature. nist.gov

Theoretical Spectroscopic Predictions

Theoretical predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound are not found in the current body of scientific literature.

Quantum Chemical Calculations for Reaction Pathway Elucidation

There is no available information from quantum chemical calculations detailing the reaction pathways for the synthesis or degradation of this compound.

Reactivity and Mechanistic Studies of 3 Thiophen 3 Yl Benzo B Thiophene

Electrophilic Aromatic Substitution Patterns on Benzo[b]thiophene and Thiophene (B33073) Rings

The reactivity of 3-(Thiophen-3-yl)benzo[b]thiophene in electrophilic aromatic substitution (EAS) is dictated by the inherent electronic properties of both the benzo[b]thiophene and thiophene rings. Generally, thiophene is more reactive than benzene (B151609) in EAS, with substitution occurring preferentially at the C2 position. pearson.com For the benzo[b]thiophene system, the thiophene ring is the more reactive of the two fused rings. Substitution typically occurs at the C3 (β) position; however, since this position is already occupied in the target molecule, subsequent substitutions are directed elsewhere.

The most likely sites for electrophilic attack on this compound are the C2 position of the benzo[b]thiophene ring and the C2' and C5' positions of the pendant thiophene ring. Substitution on the benzene portion of the benzo[b]thiophene is less favorable and generally requires harsher conditions. Studies on related 2,3-disubstituted benzo[b]thiophenes show that electrophiles like bromine and nitrating agents will attack the benzene ring, primarily at the C4 and C6 positions. rsc.org The presence of the electron-donating thienyl group at C3 is expected to influence the regioselectivity, potentially activating the C2, C4, and C6 positions of the benzo[b]thiophene system.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Primary Substitution Site(s) Expected Product(s)
Bromination (e.g., Br₂) C2' and C5' (Thiophene), C2 (Benzo[b]thiophene) 2'-Bromo-3-(thiophen-3-yl)benzo[b]thiophene, 5'-Bromo-3-(thiophen-3-yl)benzo[b]thiophene, 2-Bromo-3-(thiophen-3-yl)benzo[b]thiophene
Nitration (e.g., HNO₃/H₂SO₄) C4 and C6 (Benzo[b]thiophene) 3-(Thiophen-3-yl)-4-nitrobenzo[b]thiophene, 3-(Thiophen-3-yl)-6-nitrobenzo[b]thiophene

Nucleophilic Addition and Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are generally not characteristic of electron-rich heterocycles like thiophene and benzo[b]thiophene unless the rings are activated by potent electron-withdrawing groups, such as a nitro substituent. Similarly, nucleophilic addition to the core structure is uncommon under standard conditions. youtube.com

However, reactivity can be induced. For instance, in multi-step synthetic sequences, 3-activated benzo[b]thiophenes can undergo aromatic nucleophilic substitution to introduce amine or phenoxy groups at the C2 position. researchgate.net These reactions typically proceed on derivatives (e.g., halo- or nitro-substituted compounds) rather than the parent heterocycle. For this compound itself, direct nucleophilic attack is not a primary reactivity pathway without prior functionalization to make the aromatic system more electron-deficient.

Oxidation Reactions and Their Products

The sulfur atoms in both the benzo[b]thiophene and thiophene rings are susceptible to oxidation. This typically occurs using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The oxidation can proceed stepwise, first yielding the corresponding sulfoxides and subsequently the sulfones. Given the two sulfur atoms in this compound, a variety of oxidation products are possible.

Studies on the oxidation of benzo[b]thiophene and its derivatives confirm the formation of benzo[b]thiophene-1-oxide (a sulfoxide), which can be further oxidized to benzo[b]thiophene-1,1-dioxide (a sulfone). nih.gov The sulfoxide (B87167) product can racemize rapidly. nih.gov Enzymatic oxidation of benzo[b]thiophenes using engineered styrene (B11656) monooxygenase has also been demonstrated, yielding the corresponding sulfoxides. nih.gov The oxidation of the sulfur in the pendant thiophene ring would proceed similarly to form a thiophene-1-oxide and thiophene-1,1-dioxide.

Table 2: Potential Oxidation Products

Oxidation State Potential Product Name(s)
Mono-oxidation This compound-1-oxide; 3-(1-Oxidothiophen-3-yl)benzo[b]thiophene
Di-oxidation This compound-1,1-dioxide; 3-(1,1-Dioxidothiophen-3-yl)benzo[b]thiophene; 3-(1-Oxidothiophen-3-yl)benzo[b]thiophene-1-oxide
Tri-oxidation 3-(1,1-Dioxidothiophen-3-yl)benzo[b]thiophene-1-oxide; 3-(1-Oxidothiophen-3-yl)benzo[b]thiophene-1,1-dioxide

Cycloaddition Reactions and Intermediate Species

The aromaticity of the benzo[b]thiophene and thiophene rings generally limits their participation in cycloaddition reactions. However, reactivity can be unlocked through two main strategies: dearomatization of the ground state via oxidation or activation with strong electron-withdrawing groups.

The oxidized derivatives, specifically benzo[b]thiophene-1,1-dioxides, are effective dienophiles in [4+2] Diels-Alder reactions. This reactivity is harnessed in the synthesis of complex polycyclic structures. Furthermore, dearomative cycloadditions are a known pathway. For example, 3-nitrobenzothiophenes undergo a highly diastereoselective [3+2] cycloaddition with nonstabilized azomethine ylides, providing access to fused tricyclic pyrrole (B145914) derivatives. nih.gov While the parent this compound lacks the necessary nitro-activation, this demonstrates a potential reaction pathway for functionalized derivatives. nih.gov In other systems, designed thiophene-containing substrates can be induced to undergo intramolecular hetero-[4+2] cycloadditions. nih.gov

Table 3: Representative Cycloaddition Reactions for (Activated) Benzothiophene (B83047) Systems

Reaction Type Role of Benzothiophene Reactant Partner Intermediate/Product Type
[4+2] Diels-Alder Dienophile (as sulfone) Conjugated Diene Fused cyclohexadiene derivative
[3+2] Dipolar Cycloaddition Dipolarophile (as nitro-derivative) Azomethine Ylide Fused pyrrole derivative nih.gov

Thermal and Photochemical Reactivity Pathways

The thermal stability of this compound is high, as is characteristic of polycyclic aromatic compounds. Reactions typically require high temperatures to overcome the aromatic stabilization energy.

Photochemical reactions, however, provide a milder pathway to induce transformations. Diarylethenes containing thiophene units are well-studied for their photochromic properties, undergoing reversible photocyclization reactions. researchgate.net This process involves a light-induced 6π-electrocyclization to form a colored, closed-ring isomer. This principle is used to create molecular switches. While specific studies on the photochemical reactivity of this compound are not detailed, its structure is analogous to systems that undergo such transformations, suggesting potential for photo-induced cyclization or isomerization, particularly between the benzo[b]thiophene C2 position and the thiophene C2' or C4' positions.

Catalytic Transformations of this compound

Catalytic C-H activation and cross-coupling reactions are powerful tools for the functionalization of this compound. Palladium-catalyzed reactions are particularly prominent. A notable transformation is the direct β-arylation (at C3) of benzo[b]thiophenes with aryl iodides at room temperature. nih.govacs.org The mechanism is proposed to follow a Heck-type pathway involving concerted carbopalladation across the C2-C3 double bond. nih.gov

Since the C3 position is already substituted in the target molecule, catalytic C-H functionalization would be directed to other sites. Palladium-catalyzed C2-selective direct arylation has been successfully applied to benzo[b]thiophene 1,1-dioxides using arylboronic acids. acs.org It is plausible that similar regioselectivity could be achieved with the non-oxidized substrate under appropriate conditions, targeting the C2 position of the benzo[b]thiophene or the C2'/C5' positions of the thiophene ring. Furthermore, halogenated derivatives of the title compound can readily participate in classic cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org

Table 4: Potential Catalytic Transformations

Reaction Name Catalyst System (Typical) Functionalization Site Product Type
Direct C-H Arylation Pd(OAc)₂ / Ligand C2 (Benzo[b]thiophene), C2'/C5' (Thiophene) Aryl-substituted derivative
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Base Site of a pre-installed halogen (e.g., Br, I) Biaryl derivative acs.org
Heck Coupling Pd(OAc)₂ / Ligand C2 (Benzo[b]thiophene) Alkenyl-substituted derivative

Advanced Applications in Organic Electronics and Materials Science

Organic Field-Effect Transistors (OFETs) Utilizing Benzo[b]thiophene-Thiophene Scaffolds

The benzo[b]thiophene-thiophene scaffold is a cornerstone in the development of high-performance p-type organic semiconductors for OFETs. nih.govmdpi.com These materials are prized for their excellent charge mobility and stability. researchgate.net The performance of OFETs based on these scaffolds is intricately linked to the molecular design, which influences charge carrier mobility and the morphology of the thin film.

Design Principles for High Charge Carrier Mobility

High charge carrier mobility in OFETs is a critical parameter for their performance. For benzo[b]thiophene-thiophene based materials, several design principles have been established to enhance this property:

π-Conjugated Core: The fused aromatic rings of the nih.govbenzothieno[3,2-b]benzothiophene (BTBT) core provide a rigid and planar structure that facilitates efficient π-orbital overlap, which is essential for charge transport. mdpi.com

Alkyl Chain Engineering: The strategic placement and length of alkyl side chains are crucial. rsc.org Longer alkyl chains can improve the intermolecular packing, leading to a lamellar-like structure that enhances π-π overlap between adjacent molecules. nih.govrsc.org This improved organization helps to reduce intrinsic disorder and balance charge transport in different directions, ultimately boosting charge-carrier mobility. rsc.org For instance, mono- and di-alkylated BTBT derivatives have shown high field-effect mobility. ntu.edu.twresearchgate.net

Asymmetric Substitution: Asymmetric molecules, such as 7-decyl-2-phenyl nih.govbenzothieno [3,2-b] nih.govbenzothiophene (B83047) (Ph-BTBT-10), have demonstrated excellent high carrier mobility in p-type OFETs. nih.gov This is often attributed to the formation of favorable bilayer arrangements in the solid state. nih.gov

Solution Shearing: The method of film deposition plays a significant role. Solution-shearing techniques can produce well-aligned molecules with favorable packing arrangements, such as face-to-face π-stacking or a layered-herringbone structure, leading to high field-effect mobility. ntu.edu.twresearchgate.net

Influence of Molecular Packing and Thin Film Morphology

Layered Structures: Dialkyl BTBT derivatives often form a layered crystalline structure, with alternating stacks of alkyl chains and BTBT cores. nih.gov This layered arrangement is a key contributor to their excellent charge transport properties. nih.gov

Herringbone Packing: The herringbone (HB) arrangement of the π-cores is a common and beneficial packing motif that allows for efficient two-dimensional π–π overlap between adjacent molecules, leading to high carrier mobility. nih.govntu.edu.twresearchgate.net

Polymorphism: Benzo[b]thiophene derivatives can exhibit polymorphism, where different crystalline structures can form depending on the processing conditions, such as annealing temperature. ulb.ac.be For instance, 2,7-bis(octyloxy) nih.govbenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) films can undergo a reversible structural transition from a substrate-induced phase to a high-temperature phase, which impacts the charge carrier mobility. ulb.ac.be Identifying and controlling these polymorphs is crucial for device optimization. ulb.ac.be

Below is a table summarizing the mobility of some benzo[b]thiophene-based OFETs:

CompoundDeposition MethodMobility (cm²/Vs)On/Off Ratio
C13-BTBT-C13Solution-Shearing0.645-
BTT derivative with branched alkyl chainSolution-Shearing0.057> 10⁷
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneSolution-Shearing0.005> 10⁶
Phenylacetylene-containing BTBT derivativeSolution-Shearing0.15~10⁶

Organic Photovoltaics (OPVs) and Solar Cell Applications

Benzo[b]thiophene-based materials are increasingly utilized in the active layers of organic solar cells due to their favorable electronic properties and ability to be incorporated into efficient donor-acceptor systems. researchgate.netacs.org

Donor-Acceptor (D-A) Conjugated Systems

The performance of OPVs is heavily reliant on the properties of the donor and acceptor materials in the active layer. Benzo[1,2-b:4,5-b']dithiophene (BDT) has emerged as a dominant donor material in high-efficiency OPV cells. acs.org

Polymer Donors: BDT-based conjugated polymers have been instrumental in achieving significant breakthroughs in power conversion efficiencies (PCEs). acs.org For example, a polymer donor combining BDT with alkoxycarbonylated thiophenes achieved a PCE of 11.7%. acs.org Further optimization through fluorination and side-chain engineering has pushed PCEs even higher. acs.org

Asymmetric Homopolymers: Asymmetric BDT-based homopolymers have shown promise, with one such polymer achieving a PCE of 11.5% when paired with a non-fullerene acceptor. nih.gov

Small Molecule Donors: Small organic molecules based on benzodithiophene are also high-mobility organic semiconductor materials used in OPVs. researchgate.net

Solid Additives: Benzo[b]thiophene derivatives can also be used as volatile solid additives to improve the morphology of the active layer in OSCs, leading to enhanced PCE and stability. figshare.com

Light Absorption Characteristics and Exciton (B1674681) Generation

Efficient light absorption across the solar spectrum and subsequent exciton generation are fundamental to OPV operation.

Tuning Absorption: The chemical structure of benzo[b]thiophene derivatives can be modified to tune their light absorption properties. ulb.ac.be

Photoactive Blends: When blended with suitable acceptors like fullerenes (PCBM) or non-fullerene acceptors (ITIC), benzo[b]thiophene-based materials can exhibit efficient charge separation upon photoexcitation. researchgate.net

Photoactive COFs: Oriented thin films of benzodithiophene-based covalent organic frameworks (BDT-COFs) have been shown to be photoactive, with an increase in charge-carrier mobility under illumination, indicating their potential for optoelectronic applications. nih.govacs.org

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Thiophene-containing compounds, including benzo[b]thiophene derivatives, are valuable as electroluminescent materials in OLEDs due to their fluorescent properties. labmanager.com

Host and Dopant Materials: Benzo[b]thiophene derivatives can be incorporated into OLEDs as part of the emissive layer, either as a host material or as a fluorescent dopant. rsc.org

Tuning Emission Color: The molecular design of these materials allows for the tuning of their emission color. For instance, a series of red fluorescent materials based on a fluorene–thiophene (B33073)–benzothiadiazole–thiophene–fluorene core has been developed. rsc.org

Device Performance: The performance of OLEDs incorporating these materials can be significant. Devices using a triphenylamine-functionalized derivative as the emitter have achieved a peak luminance of 2888 cd/m² with a low turn-on voltage. rsc.org In another example, a thermally activated delayed fluorescent (TADF) OLED using a 12BTAc-PM dopant, which contains a benzo rsc.orgresearchgate.netthieno[3,2-a]acridine unit, reached a maximum external quantum efficiency of 25.6%. rsc.org

Oxidized Derivatives: Benzothieno[3,2-b]benzothiophene S-oxides have been synthesized and show promise for fluorescence-based applications, with some exhibiting high quantum yields in both solution and the solid state. colab.ws

Photoresponsive and Ionochromic Materials Based on Benzo[b]thiophene-Thiophene Architectures

Benzo[b]thiophene-thiophene frameworks are promising candidates for the development of photoresponsive and ionochromic materials, which can change their optical and electronic properties in response to light or the presence of specific ions, respectively. While direct studies on 3-(thiophen-3-yl)benzo[b]thiophene are not extensively documented, research on analogous benzo[b]thiophene derivatives provides significant insights into the potential of this class of materials.

For instance, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been synthesized and shown to exhibit both photochromic and ionochromic behavior. beilstein-journals.org These molecules undergo a reversible Z-E isomerization upon irradiation with light, leading to a change in their absorption spectra. beilstein-journals.org This photochromism is characterized by a reversible transformation between two forms with different absorption properties, making them suitable for applications such as molecular switches and optical memory devices. beilstein-journals.org Furthermore, the incorporation of a phenanthroline group into these benzo[b]thiophene structures imparts ionochromic properties, with a visible color change from yellow to dark orange in the presence of Fe²⁺ ions. beilstein-journals.org This response is due to the formation of a nonfluorescent complex with the metal cation. beilstein-journals.org

These findings suggest that the this compound scaffold, with its inherent electronic and structural characteristics, could be functionalized to create novel photoresponsive and ionochromic materials. The thiophene and benzo[b]thiophene moieties can be modified with various substituents to tune the photochromic and ion-sensing properties, potentially leading to the development of highly selective and sensitive chemical sensors and dual-mode molecular switches. The synthesis of such materials often involves the strategic introduction of functional groups that can interact with specific stimuli. For example, the preparation of polysubstituted benzothiophenes with photochromic properties can be achieved through methods like samarium diiodide-promoted coupling reactions followed by oxidative annulations. nih.gov

Polymerization and Copolymerization for Conjugated Polymers

The this compound unit is an excellent monomer for the synthesis of conjugated polymers. These polymers are of great interest for applications in organic electronics due to their potential for high charge carrier mobility and tunable electronic properties.

The incorporation of this compound into polymeric backbones can be achieved through various modern polymerization techniques. Common methods for synthesizing thiophene-based conjugated polymers include Stille coupling, Suzuki coupling, and direct arylation polymerization (DAP). nih.govrsc.orgmdpi.com These methods allow for the controlled synthesis of well-defined polymer architectures, including alternating copolymers where the this compound unit is paired with other electron-donating or electron-accepting monomers. rsc.org

For example, direct arylation polycondensation has been successfully used to synthesize copolymers of thiophene-flanked benzothiadiazole derivatives. rsc.org Similarly, Stille polymerization has been employed to create donor-π-bridge-acceptor type copolymers, where a substituted thieno[3,2-b]thiophene (B52689) acts as a π-bridge. mdpi.com The this compound monomer, with its reactive positions on both the thiophene and benzo[b]thiophene rings, can be readily integrated into such polymerization schemes.

Electropolymerization is another viable technique for creating thin films of polymers based on thiophene derivatives directly onto electrode surfaces. nih.govitu.edu.tr This method offers advantages for the fabrication of electronic devices by allowing for the direct deposition of the active polymer layer. nih.gov The electrochemical copolymerization of benzothiophene with thiophene has been shown to produce copolymers with tunable optical and electronic properties, suggesting that this compound could also be utilized in similar electrochemical synthesis protocols. itu.edu.tr

The properties of conjugated polymers derived from this compound are intrinsically linked to their molecular structure. Key factors that influence the electronic and physical properties of these polymer semiconductors include the regioregularity of the polymer chain, the nature of any side chains, and the electronic character of the comonomers used in copolymerization.

Regioregularity, particularly the prevalence of head-to-tail linkages in poly(3-alkylthiophenes), has a profound impact on the polymer's ability to self-assemble into ordered structures, which in turn enhances charge carrier mobility. nih.gov Polymers with a high degree of regioregularity tend to form more crystalline domains, facilitating intermolecular charge transport.

The introduction of different functional groups as substituents on the polymer backbone can be used to tune the energy levels (HOMO and LUMO) and the optical bandgap of the material. nih.gov For instance, electron-withdrawing groups can lower the HOMO and LUMO levels, while electron-donating groups have the opposite effect. This tuning is crucial for optimizing the performance of devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net

In donor-acceptor copolymers, the combination of electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone leads to the formation of an intramolecular charge transfer complex, which can significantly red-shift the absorption spectrum and lower the bandgap. rsc.orgmdpi.com The this compound unit, with its electron-rich character, can serve as a potent donor or part of the π-bridge in such copolymer architectures. The resulting structure-property relationships are critical for designing materials with high hole mobilities and optimized photovoltaic performance. For example, studies on poly(3-hexylthiophene) have shown that the hole mobility is often limited by traps arising from structural disorder, highlighting the importance of controlling the polymer's morphology. aps.org

Table 1: Influence of Structural Factors on Polymer Properties

Structural FactorEffect on Polymer Properties
Regioregularity High regioregularity (e.g., head-to-tail coupling) leads to increased crystallinity and higher charge carrier mobility. nih.gov
Side Chains Alkyl side chains improve solubility but can influence solid-state packing. The length and branching of side chains can be optimized to balance processability and electronic performance. mdpi.com
Comonomer Selection The use of electron-donating or electron-withdrawing comonomers allows for the tuning of HOMO/LUMO energy levels and the optical bandgap. Donor-acceptor architectures can enhance light absorption and facilitate charge separation. rsc.org
π-Conjugation Length Extending the π-conjugated system generally leads to a smaller bandgap and red-shifted absorption. mdpi.com

Rational Design of π-Extended Systems for Enhanced Electronic Performance

The this compound core is a valuable component in the rational design of π-extended systems aimed at achieving superior electronic performance. The strategy of extending the π-conjugation of organic semiconductors is a well-established approach to enhance their charge transport properties and tune their optical absorption.

By strategically coupling this compound units with other aromatic or heteroaromatic systems, it is possible to create larger, more planar molecules with delocalized π-electron systems. This extended conjugation typically leads to a decrease in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the material's absorption spectrum, which is beneficial for light-harvesting applications in organic solar cells. mdpi.com

Furthermore, the increased planarity and potential for strong intermolecular π-π stacking in these extended systems can significantly improve charge carrier mobility. mdpi.com For example, the design of novel benzo[b]thieno[2,3-d]thiophene derivatives with additional thiophene cores has led to materials with excellent p-type transistor performance, exhibiting high hole mobilities and on/off ratios. rsc.org The modulation of electronic properties through the extension of the π-system has also been demonstrated in fused-ring aromatic systems containing multiple pentalene (B1231599) units, where the geometry of the extended system was found to drastically influence its electronic structure. nih.gov

The synthesis of these π-extended systems often relies on cross-coupling reactions to link the this compound building block to other molecular fragments. The choice of the linking strategy and the nature of the coupled units are critical in determining the final electronic and morphological properties of the material. For instance, the oxidation of the sulfur atoms within the benzo[b]thiophene core has been shown to be an effective method for modulating the electronic properties and crystal packing of the resulting materials. mdpi.com

Structure Property Relationships Spr in 3 Thiophen 3 Yl Benzo B Thiophene Derivatives

Impact of Substituent Effects on Electronic Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can strategically alter the electron density distribution across the π-conjugated system. Generally, EDGs, such as alkyl or alkoxy groups, tend to raise the HOMO energy level, while EWGs, like cyano or nitro groups, lower the LUMO energy level. researchgate.netnih.gov This targeted manipulation of frontier molecular orbitals is a cornerstone of designing materials for specific electronic applications. mdpi.com For instance, lowering the LUMO can facilitate electron injection, a desirable trait for n-type semiconductors, whereas raising the HOMO can improve hole injection in p-type materials.

Theoretical studies, often employing density functional theory (DFT), have become indispensable in predicting these effects. nih.govresearchgate.net For example, research on related thieno-thiophene based copolymers has shown that substituents like -NO2 and -COH can significantly lower both HOMO and LUMO levels, leading to smaller band gaps. researchgate.netnih.gov Conversely, donor groups such as -OH and -NH2 can also lead to a reduction in the band gap by modifying the energy levels. nih.gov The strategic placement of these groups is crucial; for instance, attaching electron-withdrawing groups can significantly increase electron affinities. acs.org

Sulfur oxidation within the benzothieno[3,2-b]benzothiophene (BTBT) core, a related structure, also dramatically alters electronic properties. mdpi.com Oxidation to the dioxide (BTBTDO) and tetraoxide (BTBTTO) forms leads to deeper HOMO and LUMO energy levels and significantly enhanced emission properties, with quantum yields in some cases exceeding 99%. mdpi.com This demonstrates that modifications to the core heteroatoms can be as impactful as peripheral substitution.

Table 1: Representative Effects of Substituents on Electronic Properties of π-Conjugated Thiophene (B33073) Systems

Substituent Type Example Group Effect on HOMO Effect on LUMO Resulting Band Gap
Electron-Donating -CH₃, -OCH₃ Increases Energy Minor Change Decreases
Electron-Withdrawing -CN, -NO₂ Decreases Energy Decreases Energy Decreases
Halogen -F, -Cl, -Br Decreases Energy Decreases Energy Varies

This table is a generalized representation based on established principles of organic electronics. researchgate.netmdpi.comresearchgate.net

Influence of Molecular Architecture on Charge Transport Characteristics

Many high-performance organic semiconductors, particularly those based on the related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) core, rely on the strategic attachment of alkyl chains to promote favorable molecular packing for efficient charge transport. rsc.orgnih.gov Longer alkyl chains have been shown to enhance charge-carrier mobility. rsc.org This is attributed to a so-called "zipper effect," where the interdigitation of these chains brings the conjugated cores into closer proximity, thereby promoting stronger intermolecular orbital overlap and facilitating charge hopping between adjacent molecules. nih.govworktribe.com

Systematic studies on BTBT derivatives have demonstrated a clear correlation between the number and length of alkyl chains and hole mobility. nih.govworktribe.com For instance, derivatives with two alkyl chains generally exhibit higher mobilities than those with a single chain, and increasing the chain length from eight to ten carbons can also lead to improved performance. worktribe.com This enhancement is linked to a more ordered core-to-core stacking. worktribe.com

Furthermore, the position of substituents can influence the anisotropy of charge transport. acs.org For symmetrically substituted BTBTs, substitutions at the 2,7- and 3,8-positions are considered more favorable for achieving isotropic, or uniform, charge transport in different directions within a plane. acs.org This is a desirable characteristic for consistent performance in thin-film transistors. Theoretical simulations have become a powerful tool to predict the three-dimensional distribution of charge mobility and to understand how different molecular structures lead to either isotropic or anisotropic transport. acs.orgacs.org

The table below summarizes findings for a series of alkylated BTBT derivatives, illustrating the impact of molecular architecture on hole mobility.

Table 2: Influence of Alkyl Chain Architecture on Hole Mobility in BTBT Derivatives

Compound Number of Alkyl Chains Alkyl Chain Length Hole Mobility (cm²/V·s)
C8-BTBT-C8 2 8 High
C10-BTBT-C10 2 10 Higher
C12-BTBT-C12 2 12 Very High

Data is representative of trends observed in studies on alkylated BTBT derivatives. worktribe.comacs.org Absolute mobility values can vary significantly with processing conditions.

Conformational Flexibility and Its Role in Material Performance

In biaryl systems, a planar conformation is often favored to maximize resonance stabilization. nih.gov However, this can be counteracted by steric hindrance between adjacent atoms or groups, forcing the rings to twist out of plane. nih.govnih.gov For 3-(thiophen-3-yl)benzo[b]thiophene, the interaction between the hydrogen atoms at the 2-position of the thiophene and the 4-position of the benzo[b]thiophene, as well as the sulfur lone pairs, will dictate the preferred torsional angle. Computational studies on similar biaryl fragments show that the energy penalty for twisting can be significant, with energy barriers of several kcal/mol for rotation away from the lowest-energy conformation. nih.govacs.org

The distribution of torsional angles in a material is not static. In solution or in an amorphous solid, a range of conformations will exist, while in a crystalline state, the molecule will be locked into a specific dihedral angle dictated by the forces of crystal packing. nih.gov This angle may not necessarily be the absolute minimum-energy conformation of an isolated molecule, but rather a balance between intramolecular energetics and favorable intermolecular interactions.

This conformational flexibility has direct consequences for material performance. A more planar structure generally leads to a smaller HOMO-LUMO gap and better intramolecular charge delocalization. However, a twisted conformation can be beneficial in certain applications by, for example, disrupting strong intermolecular aggregation which can sometimes lead to undesirable quenching of fluorescence in light-emitting devices. The ability to control this torsional angle through chemical substitution or by controlling the solid-state packing is a key strategy in the design of functional organic materials.

Intermolecular Interactions and Solid-State Organization

The arrangement of molecules in the solid state, or crystal packing, is paramount to the performance of organic semiconductor devices. For this compound and its derivatives, the nature of intermolecular interactions dictates the packing motif, which in turn governs the efficiency of charge transport between neighboring molecules.

A common and highly favorable packing arrangement for planar aromatic molecules like benzothiophenes is the herringbone motif. mdpi.comunimib.it In this arrangement, the molecules pack in a layered structure, with the long axes of the molecules within a layer being tilted with respect to one another, resembling the bones of a herring. This motif allows for significant π-π overlap between adjacent molecules, creating effective pathways for charge transport. The distance between these π-stacked molecules is a critical parameter, with shorter distances generally leading to higher charge carrier mobility. mdpi.com

The introduction of substituents can significantly alter this packing. For example, the addition of long alkyl chains can lead to a lamellar-type packing, where layers of the conjugated cores are separated by layers of the insulating alkyl chains. unimib.it Within the conjugated layers, a "zipper-like" interdigitation of the chains can help to pull the aromatic cores closer together, enhancing electronic coupling. nih.govworktribe.com

Other non-covalent interactions also play a crucial role. These include:

S···S Interactions: Close contacts between the sulfur atoms of adjacent thiophene or benzothiophene rings can contribute to the electronic coupling and influence the packing structure. mdpi.com

C–H···π Interactions: The interaction between a C-H bond on one molecule and the π-system of an adjacent molecule is a common and important stabilizing force in the crystal lattice. nih.gov

Halogen Bonding: If halogen substituents are present, interactions such as Br···Br contacts can influence the molecular arrangement. mdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify these varied intermolecular contacts within a crystal structure, providing insight into how molecules interact with their neighbors. nih.gov Ultimately, achieving a solid-state organization with dense packing and strong orbital overlap in two or three dimensions is a primary goal for designing high-mobility materials based on the this compound scaffold. nih.gov

Future Directions and Emerging Research Avenues for 3 Thiophen 3 Yl Benzo B Thiophene

Development of Novel and Efficient Synthetic Routes

The advancement of applications for 3-(Thiophen-3-yl)benzo[b]thiophene is intrinsically linked to the ability to produce it and its derivatives efficiently and with high precision. Current multistep methods can be complex and may not offer the desired regioselectivity. Future research will prioritize the development of more streamlined and versatile synthetic strategies.

Key areas of focus will include:

Catalytic C-H Activation/Arylation: Direct C-H arylation reactions are emerging as a powerful tool, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Future work will likely explore catalysts that can selectively functionalize specific positions on the benzo[b]thiophene core.

Palladium-Catalyzed Cross-Coupling: Modern coupling reactions, such as the Sonogashira coupling, are instrumental in forming new carbon-carbon bonds under mild conditions. researchgate.net The development of novel terminal alkynes derived from benzo[b]thiophene could serve as versatile precursors for a wide range of derivatives. researchgate.net

Intramolecular Radical Cyclization: Innovative methods, such as the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, present a novel pathway to construct the 2,3-substituted benzo[b]thiophene scaffold. nih.gov Refining these radical-based methods could lead to more efficient and general syntheses.

Table 1: Emerging Synthetic Strategies for Benzo[b]thiophene Derivatives
Synthetic StrategyDescriptionPotential AdvantagesRelevant Research Context
Direct C-H ArylationForms a C-C bond by directly coupling an aryl group with a C-H bond on the heterocyclic core, often using a metal catalyst.Reduces synthetic steps, minimizes waste, avoids pre-functionalization.Heck-type arylation of 2-unsubstituted benzo[b]thiophenes.
Sonogashira CouplingA palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.Mild reaction conditions, high tolerance for various functional groups.Synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives. researchgate.net
Radical Cascade CyclizationA sequence of reactions initiated by a radical species, leading to the formation of cyclic structures through intramolecular attack.Formation of complex fused rings in a single step, access to unique substitution patterns.Synthesis of 2,3-substituted benzo[b]thiophenes from o-bromoarylacetonitriles. nih.govnih.gov

Exploration of Advanced Electronic Device Architectures

The inherent semiconducting properties of the benzothieno[3,2-b]benzothiophene (BTBT) family of materials make them prime candidates for various organic electronic devices. researchgate.netcityu.edu.hk Future research on this compound will focus on moving beyond basic transistor characterization to its incorporation into more complex and functional device architectures.

Promising device applications for exploration include:

Organic Field-Effect Transistors (OFETs): As a fundamental building block, optimizing the performance of this compound in OFETs remains crucial. Research will focus on controlling thin-film morphology and molecular self-organization to achieve high charge carrier mobility. researchgate.net

Organic Photodetectors and Phototransistors: The compound's π-conjugated structure suggests potential for light-sensing applications. Future work could explore its use as the active layer in photodetectors or in organic light-emitting transistors (OLETs). cityu.edu.hk

Synaptic and Neuromorphic Devices: The ability of some organic materials to exhibit memory effects makes them suitable for brain-inspired computing. Investigating the electrical characteristics of this compound under pulsed voltage conditions could reveal its potential for use in synaptic devices. cityu.edu.hk

Integration into Multi-component Systems and Hybrid Materials

The functionality of this compound can be significantly enhanced by combining it with other materials to create hybrid systems. This approach allows for the synergistic combination of properties, leading to materials with novel capabilities.

Future research in this area will likely pursue:

Hybrid Organic-Inorganic Nanoparticles: Incorporating the compound into polymeric nanoparticles can improve processability and create stable dispersions for solution-based device fabrication. nih.gov This is particularly relevant for applications in sensing or bioelectronics.

Donor-Acceptor (D-A) Copolymers: Polymerizing this compound with electron-accepting units can create D-A copolymers with tailored band gaps. These materials are highly sought after for organic photovoltaics (OPVs) and near-infrared (NIR) emitting applications.

Surface Modification of Conductors/Semiconductors: Using derivatives of this compound to form self-assembled monolayers (SAMs) on electrode surfaces can improve charge injection/extraction efficiency in devices like OFETs and organic light-emitting diodes (OLEDs).

Table 2: Research Avenues in Multi-component Systems
System TypeObjectivePotential ApplicationRelevant Concept
Polymeric NanoparticlesEnhance solubility, stability, and processability of the hydrophobic compound.Printable electronics, biosensors.Encapsulation of thiophene (B33073) derivatives for improved delivery and efficacy. nih.gov
Donor-Acceptor CopolymersTune the optical and electronic properties by combining electron-donating and electron-accepting moieties.Organic solar cells, photodetectors.Design of conjugated systems with modulated intramolecular charge transfer.
Self-Assembled Monolayers (SAMs)Modify the surface energy and work function of electrodes to reduce contact resistance.High-performance OFETs, OLEDs.Improving the interface between the organic semiconductor and metal contacts. researchgate.net
Hybrid PharmacophoresFuse the core scaffold with other functional molecules to create materials with dual properties.Bioelectronics, chemical sensors.Combining a benzothiophene (B83047) moiety with other heterocyclic rings to enhance biological or sensing activity. nih.govacs.org

Theoretical Prediction and Material Discovery through High-Throughput Screening

Computational chemistry and materials informatics are set to accelerate the discovery and optimization of new materials based on the this compound scaffold. By predicting properties before synthesis, researchers can focus experimental efforts on the most promising candidates.

Key computational approaches for future research include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be used to predict fundamental electronic properties, including frontier molecular orbital (FMO) energies (HOMO/LUMO), ionization potentials, and optical absorption spectra. mdpi.com This is essential for designing materials with specific electronic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solid-state packing and morphology of thin films. nih.gov Understanding how molecules arrange themselves is critical for predicting charge transport properties and optimizing device performance.

High-Throughput Virtual Screening: By creating large virtual libraries of this compound derivatives with various substituents, researchers can use computational screening to rapidly identify candidates with desirable properties (e.g., high charge mobility, specific band gap) for targeted synthesis. This approach significantly shortens the material discovery cycle. researchgate.net

Q & A

Q. What are the optimized conditions for synthesizing 3-(Thiophen-3-yl)benzo[b]thiophene via direct β-arylation?

The compound can be synthesized using a palladium-catalyzed β-arylation protocol. A representative procedure involves reacting benzo[b]thiophene (3.0 equiv) with 3-iodothiophene (1.0 equiv) in the presence of a palladium catalyst and ligands under argon. The reaction proceeds at room temperature, and the product is isolated via automated column chromatography (hexane) with a yield of 63%. Key parameters include stoichiometric ratios, inert atmosphere, and purification methods .

Q. How is halogenation (e.g., iodination) performed on benzo[b]thiophene derivatives?

Halogenation at the 3-position of benzo[b]thiophene can be achieved by treating methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane with molecular iodine (2.0 equiv) in dichloromethane under argon. The reaction is stirred for 3 hours at room temperature, followed by extraction and purification via column chromatography (hexane/EtOAc). This method avoids harsh conditions and ensures regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. For example, derivatives like (E)-1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one are confirmed via NMR chemical shifts (e.g., δ 7.8–6.5 ppm for aromatic protons) and HRMS data matching calculated values (e.g., m/z 449.1223 vs. 449.1184 experimental) .

Q. What safety protocols are recommended for handling thiophene-based intermediates?

Use inert atmospheres (argon) during synthesis to prevent oxidation. Waste containing halogenated or sulfur-containing byproducts should be segregated and disposed of via professional chemical waste services. Personal protective equipment (gloves, goggles) and fume hoods are mandatory to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How can substituents (e.g., fluorophenyl, methoxyphenyl) be introduced to the benzo[b]thiophene scaffold?

Functionalization is achieved via Claisen-Schmidt condensation. For example, reacting 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes (e.g., 2-fluoro-, 3-chloro-) in methanol with KOH (24 hours, room temperature). The product is purified via silica gel chromatography. Substituent position affects reaction kinetics and product stability .

Q. How do substituents influence the electronic properties of thiophene-benzo[b]thiophene hybrids?

Computational studies (e.g., DFT/B3LYP) reveal that π-extending substituents like phenyl rings alter HOMO-LUMO gaps and charge transport. For instance, benzo[c]thiophene derivatives exhibit reduced bandgaps compared to unmodified thiophenes, enhancing optoelectronic applications. Frontier molecular orbital (FMO) analysis is critical for predicting these effects .

Q. What structural insights can X-ray crystallography provide for benzo[b]thiophene derivatives?

Crystal structures of tetrazole analogs show planar benzothiophene rings (r.m.s. deviation: 0.0084 Å) and distinct dihedral angles between tetrazole and aryl groups (e.g., 88.81° vs. 60.94° for ortho vs. para substituents). Hydrogen-bonding networks (e.g., N—H···N interactions) stabilize supramolecular architectures, influencing solubility and crystallinity .

Q. How can computational methods predict molecular geometry and reactivity?

Density functional theory (DFT) with B3LYP or CAM-B3LYP functionals accurately calculates bond lengths, angles, and vibrational frequencies. For example, TD-DFT simulations of UV-vis spectra for oligophenothiazines match experimental λmax values, validating electronic transitions. XYZ coordinates from computed structures guide synthetic design .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 63% vs. lower yields)?

Variability arises from catalyst loading, solvent polarity, and purification efficiency. Systematic optimization (e.g., screening ligands, temperature, and stoichiometry) is recommended. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps, such as oxidative addition in palladium-catalyzed reactions .

Q. How are thienyl-bridged oligomers synthesized for optoelectronic applications?

One-pot methods using bis(tri-n-butyltin) sulfide and Pd(PPh₃)₄ catalyze C–S bond formation. For example, thienyl-bridged oligophenothiazines are characterized via cyclic voltammetry (redox potentials) and UV-vis spectroscopy (Lambert-Beer plots). Computed FMOs correlate with experimental charge-transfer properties .

Methodological Notes

  • Data Interpretation : Cross-validate NMR/HRMS with computational models to resolve structural ambiguities.
  • Advanced Characterization : Use X-ray crystallography for absolute configuration determination and Hirshfeld surface analysis for intermolecular interactions.
  • Safety Compliance : Follow OSHA HCS guidelines for handling hazardous reagents (e.g., molecular iodine, azides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.